1-(1,3,3,3-Tetrafluoro-2-trifluoromethyl-propenylsulfanyl)-propan-2-one
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Overview
Description
1-{[1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-en-1-yl]sulfanyl}propan-2-one is a fluorinated organic compound with a unique structure that includes both fluorine and sulfur atoms
Preparation Methods
The synthesis of 1-{[1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-en-1-yl]sulfanyl}propan-2-one typically involves the reaction of fluorinated alkenes with sulfur-containing reagents under controlled conditions. One common method involves the use of trifluoromethylated alkenes and thiols in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions include various fluorinated and sulfur-containing derivatives .
Scientific Research Applications
1-{[1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-en-1-yl]sulfanyl}propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism by which 1-{[1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-en-1-yl]sulfanyl}propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins . The sulfur atom can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Compared to other fluorinated compounds, 1-{[1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-en-1-yl]sulfanyl}propan-2-one is unique due to the presence of both fluorine and sulfur atoms in its structure. Similar compounds include:
2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanenitrile: This compound also contains multiple fluorine atoms but lacks the sulfur atom.
1,1,1,3,3,3-hexafluoro-2-propanol: This compound contains fluorine atoms and a hydroxyl group instead of a sulfur atom.
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]: This compound has a similar fluorinated structure but includes an ether linkage instead of a sulfur atom.
Properties
Molecular Formula |
C7H5F7OS |
---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
1-[1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-enyl]sulfanylpropan-2-one |
InChI |
InChI=1S/C7H5F7OS/c1-3(15)2-16-5(8)4(6(9,10)11)7(12,13)14/h2H2,1H3 |
InChI Key |
LDWHMJVRGKAIHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC(=C(C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
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